4-ethoxy-N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]butanamide
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Overview
Description
4-ethoxy-N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]butanamide is a synthetic organic compound with a complex structure that includes an ethoxy group, a piperidine ring, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]butanamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step often involves the synthesis of the piperidine intermediate. This can be achieved through the reaction of 4-methylbenzyl chloride with piperidine under basic conditions to form 1-[(4-methylphenyl)methyl]piperidine.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction, where the piperidine intermediate reacts with ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Butanamide Moiety: The final step involves the acylation of the ethoxy-substituted piperidine with butanoyl chloride to form the desired butanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, potentially converting it to an alcohol.
Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Formation of 4-ethoxy-N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]butanoic acid.
Reduction: Formation of 4-ethoxy-N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]butanol.
Substitution: Formation of 4-ethoxy-N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-2-nitrobutanamide or 4-ethoxy-N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-2-bromobutanamide.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies.
Medicine
In medicinal chemistry, 4-ethoxy-N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]butanamide could be explored for its pharmacological properties. It may serve as a lead compound in the development of new therapeutic agents targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-ethoxy-N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]butanamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include:
Receptors: The compound may interact with G-protein coupled receptors (GPCRs) or ion channels, modulating their activity.
Enzymes: It could act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
Pathways: The compound may influence signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methyl]butanamide
- 4-ethoxy-N-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]butanamide
- 4-ethoxy-N-[[1-[(4-bromophenyl)methyl]piperidin-4-yl]methyl]butanamide
Uniqueness
Compared to similar compounds, 4-ethoxy-N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]butanamide may exhibit unique pharmacokinetic and pharmacodynamic properties due to the presence of the methyl group on the aromatic ring. This could influence its binding affinity, selectivity, and metabolic stability.
Properties
IUPAC Name |
4-ethoxy-N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-3-24-14-4-5-20(23)21-15-18-10-12-22(13-11-18)16-19-8-6-17(2)7-9-19/h6-9,18H,3-5,10-16H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUZNCCZJIMFNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCC(=O)NCC1CCN(CC1)CC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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